4-Cyclopropyl-2-methylbenzoic acid
Overview
Description
4-Cyclopropyl-2-methylbenzoic acid is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropyl group attached to the benzene ring, which also bears a methyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Cyclopropyl-2-methylbenzoic acid involves the hydrolysis of methyl 4-cyclopropyl-2-methylbenzoate. The reaction is typically carried out in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, with lithium hydroxide monohydrate as the base. The reaction mixture is stirred at 70°C for 2 hours, followed by removal of excess solvent under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar hydrolysis reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropylbenzoic acid: Lacks the methyl group, which can affect its reactivity and interactions.
2-Methylbenzoic acid: Lacks the cyclopropyl group, leading to different chemical and biological properties.
Cyclopropylbenzoic acid: Lacks both the methyl group and the specific substitution pattern of 4-Cyclopropyl-2-methylbenzoic acid.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and methyl groups on the benzene ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-cyclopropyl-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTLOHPHMSYDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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